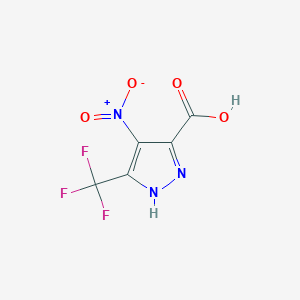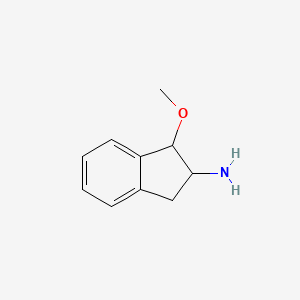
Isoxazole-3-carbaldehyde
Descripción general
Descripción
Isoxazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C4H3NO2. It features a five-membered ring containing both nitrogen and oxygen atoms, with an aldehyde functional group at the third position. This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoxazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydroxylamine with 1,3-dielectrophiles, such as β-diketones . Another method includes the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of metal-free synthetic methods is preferred due to their eco-friendly nature and lower production costs . These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form isoxazole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form isoxazole-3-methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products:
Oxidation: Isoxazole-3-carboxylic acid.
Reduction: Isoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Isoxazole-3-carbaldehyde has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of isoxazole-3-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as acetylcholinesterase inhibitors, isoxazole derivatives interact with the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparación Con Compuestos Similares
Isoxazole-3-carbaldehyde can be compared with other similar heterocyclic compounds, such as:
Oxazole: Similar structure but with the nitrogen atom in the third position.
Thiazole: Contains a sulfur atom instead of an oxygen atom.
Pyrrole: Lacks the oxygen atom and has only a nitrogen atom in the ring.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen and oxygen atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-3-4-1-2-7-5-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVZOHNNPDZYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593212 | |
| Record name | 1,2-Oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89180-61-0 | |
| Record name | 1,2-Oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Isoxazole-3-carbaldehyde derivatives?
A1: this compound derivatives encompass a diverse group of compounds with a shared core structure. Specific examples discussed in the research include:
- Phenylisoxazole Isonicotinylhydrazone Derivatives: These compounds feature a phenylisoxazole moiety linked to isonicotinylhydrazone. For instance, 3-(2′-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone (1) was synthesized and characterized using FTIR, 1H-NMR, 13C-NMR, and mass spectrometry [].
- 3a,4a,7a,7b-Tetrahydro[1,3]dioxolo[4,5]furo[2,3-d]this compound: This compound exhibits a more complex structure with a fused ring system, as described in studies exploring its use in asymmetric syntheses [, ].
Q2: How do structural modifications of this compound derivatives influence their antitubercular activity?
A2: Research has demonstrated a structure-activity relationship (SAR) for phenylisoxazole isoniazid derivatives against Mycobacterium tuberculosis. Compounds with substitutions at the 4'-position of the phenyl ring in 5-arylthis compound isonicotinylhydrazones showed enhanced activity against the resistant TB DM97 strain compared to isoniazid. Notably, compounds with 4'-methoxy (6) and 4'-methyl (7) substitutions exhibited two-fold higher cytotoxicity against the resistant strain [].
Q3: What insights have computational chemistry studies provided on this compound derivatives?
A3: Density functional theory (DFT) calculations using the B3LYP level with the 6-311++G(d,p) basis set were employed to investigate the conformational preferences of phenylisoxazole isonicotinylhydrazone derivatives. These calculations supported the predominance of the trans(E) isomeric form in solution, corroborating experimental 2D NMR (1H-1H NOESY) data [].
Q4: Beyond antitubercular activity, what other applications have been explored for this compound derivatives?
A4: this compound derivatives have shown promise in the synthesis of complex molecules. For example, 3a,4a,7a,7b-Tetrahydro[1,3]dioxolo[4,5]furo[2,3-d]this compound has been utilized as a key building block in the asymmetric synthesis of polyhydroxylated quinolizidines, a class of compounds with potential biological activities [, ].
Q5: Have this compound derivatives been explored for their inhibitory activity against enzymes?
A5: Yes, polyhydroxylated quinolizidines synthesized using this compound derivatives were tested for their inhibitory activity against a panel of 25 commercially available glycohydrolases. Interestingly, the synthesized quinolizidines displayed weak inhibitory activity against specific enzymes, including beta-galactosidase from jack bean [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B1319004.png)

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)

